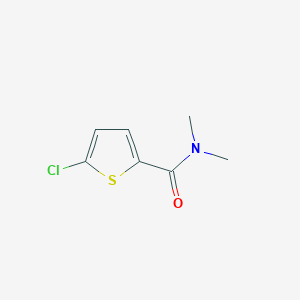

![molecular formula C16H15N3O4S B2354548 N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide CAS No. 1797283-25-0](/img/structure/B2354548.png)

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide” is a chemical compound that contains an isoxazole moiety . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound is offered by Benchchem for CAS No. 1797283-25-0.

Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it is always imperative to develop alternate metal-free synthetic routes .Scientific Research Applications

Cancer Treatment

This compound has been studied for its potential use in cancer treatment. It has been found to have remarkable anti-proliferative activity against MV4-11 cells, a type of acute myeloid leukemia cell . The compound was effective for BRD4(1) binding and showed remarkable anti-proliferative activity against MV4-11 cells with IC50 values of 0.78 and 0.87 M . Furthermore, it concentration-dependently inhibited the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .

BRD4 Inhibition

BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment . This compound has been found to exhibit potent BRD4 binding activities .

Cell Cycle Regulation

The compound has been found to block the cell cycle in MV4-11 cells at the G0/G1 phase and induce cell apoptosis . This could potentially be used to control the growth of cancer cells.

Tuberculosis Treatment

The compound has been studied for its potential use in the treatment of tuberculosis. It has been found to inhibit the growth of Mycobacterium tuberculosis . The compound has a greater potential of antitubercular activity possibly by ENR inhibition (inh A inhibitors) .

Antimicrobial Activity

In previous studies, the compound has demonstrated antimicrobial activity . This suggests that it could potentially be used in the development of new antimicrobial drugs.

Cytotoxicity Studies

The compound has been studied for its cytotoxicity. In vitro cytotoxicity assay of selected compounds was carried out at National Cancer Institute (NCI), USA . The results suggested that the compound has remarkable cytotoxicity with GI 50 values ranging between “0.589–14.3 µM” and “0.276–12.3 µM,” respectively, in the representative nine subpanels of human tumor cell lines .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Mechanism of Action

Target of action

The compound could potentially target the BRD4 protein . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .

Biochemical pathways

The inhibition of BRD4 can affect the transcription of key genes (Bcl-2, c-Myc and CDK6), which play an essential role in the proliferation and cell cycle progression of tumor cells .

Result of action

The inhibition of BRD4 can lead to the blockage of cell cycle at G0/G1 phase and induce cell apoptosis .

properties

IUPAC Name |

N-[3-(1,2-benzoxazol-3-ylmethylsulfonylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-11(20)17-12-5-4-6-13(9-12)19-24(21,22)10-15-14-7-2-3-8-16(14)23-18-15/h2-9,19H,10H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKYAJSOISTGEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/no-structure.png)

![2-Methyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2354468.png)

![(E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2354471.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2354475.png)

![Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2354478.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide](/img/structure/B2354480.png)

![2-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2354481.png)

![Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2354485.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B2354486.png)

![Isopropyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354488.png)